Chlorodicyclohexylborane

Catalog No.
S1897906
CAS No.
36140-19-9
M.F
C12H22BCl
M. Wt
212.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodicyclohexylborane

CAS Number

36140-19-9

Product Name

Chlorodicyclohexylborane

IUPAC Name

chloro(dicyclohexyl)borane

Molecular Formula

C12H22BCl

Molecular Weight

212.57 g/mol

InChI

InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

PBBOKJIYEZCTEH-UHFFFAOYSA-N

SMILES

B(C1CCCCC1)(C2CCCCC2)Cl

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)Cl

Chlorodicyclohexylborane is a colorless liquid with the chemical formula C12H20BCl. It is characterized by the presence of a boron atom bonded to two cyclohexyl groups and one chlorine atom. This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile reagent in several important reactions .

Chlorodicyclohexylborane is a flammable liquid that can irritate the skin, eyes, and respiratory system. It reacts violently with water, releasing hydrochloric acid (HCl) fumes [].

  • Acute toxicity: Data not readily available.
  • Flammability: Flammable liquid [].

Organic Synthesis

  • Lewis Acid Catalyst: Chlorodicyclohexylborane acts as a Lewis acid due to its vacant orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, facilitating various organic transformations. For instance, it can catalyze the hydroboration of alkenes, a crucial step in organic synthesis for creating organoboranes with specific functionalities [].
  • Hydroboration-Oxidation (HBOT): Chlorodicyclohexylborane is particularly valuable in the HBOT reaction sequence. It reacts with alkenes to form organoboranes, which upon oxidation with hydrogen peroxide, yield alcohols with high regioselectivity and stereoselectivity []. This method offers a reliable way to synthesize various alcohols from their corresponding alkenes.

Source of Cyclohexyl Groups

  • Organic Precursor: The cyclohexyl groups (C6H11) in chlorodicyclohexylborane can be transferred to other molecules through specific reactions. This makes it a useful precursor for introducing cyclohexyl functionalities into organic compounds, which can be crucial for modifying their properties [].

Other Applications

  • Material Science Research: Chlorodicyclohexylborane is sometimes employed in material science research due to its Lewis acidic nature. It can potentially play a role in the development of novel materials with specific properties. However, more research is required to fully understand its potential in this field.
, including:

  • Aldol Addition Reactions: It mediates aldol additions of α,α'-dioxygenated ketones, providing excellent stereoselectivity .
  • Mukaiyama Aldol Addition: This reaction involves the addition of an enolate to an aldehyde or ketone in the presence of chlorodicyclohexylborane, facilitating the formation of complex molecules .
  • Microwave-Assisted Ring Closing Metathesis Reactions: Chlorodicyclohexylborane can be utilized in microwave-assisted synthesis methods to promote ring-closing reactions efficiently .

Chlorodicyclohexylborane can be synthesized through several methods:

  • Reaction of Dicyclohexylborane with Chlorinating Agents: This method involves reacting dicyclohexylborane with chlorinating agents such as thionyl chloride or phosphorus trichloride to introduce the chlorine atom into the boron complex .
  • Direct Boron Halogenation: Another approach includes direct halogenation of boron compounds under controlled conditions to achieve the desired chlorinated product.

Chlorodicyclohexylborane finds utility in various fields:

  • Organic Synthesis: It is widely used in synthetic organic chemistry for constructing complex molecules through its reactivity in aldol and Mukaiyama reactions .
  • Material Science: The compound may also have applications in developing new materials due to its unique chemical properties.

While specific interaction studies involving chlorodicyclohexylborane are scarce, its ability to form enolates upon reaction with amines indicates potential interactions with various nucleophiles. Such interactions are crucial for understanding its reactivity patterns and optimizing its use in synthetic pathways.

Chlorodicyclohexylborane shares similarities with other organoboron compounds. Here are some comparable compounds:

Compound NameStructure TypeKey ReactionsUnique Features
DicyclohexylboraneBoron compoundAldol reactionsLess reactive than chlorinated variants
Tris(2-methylpropyl)borateBoron compoundNucleophilic substitutionsUsed in polymer chemistry
TriethylboraneBoron compoundHydroboration reactionsHighly reactive; used for alkene transformations

Chlorodicyclohexylborane is unique due to its specific chlorine substitution and dual cyclohexyl groups, which influence its reactivity and selectivity in organic synthesis compared to other organoboron compounds.

The development of chlorodicyclohexylborane emerged from the broader field of organoboron chemistry, which gained significant momentum in the latter half of the twentieth century. Organoboron compounds have evolved from simple laboratory curiosities to indispensable synthetic tools, with their utility in various chemical transformations becoming increasingly recognized. The specific development of chlorodicyclohexylborane as a synthetic reagent represents part of the systematic exploration of substituted borane derivatives that began in earnest during the 1970s and 1980s.

The compound's emergence in synthetic methodology can be traced to research efforts focused on developing more selective and controllable boron-based reagents. Early investigations into dicyclohexylchloroborane systems revealed their potential for achieving high levels of stereoselectivity in enolboration processes, particularly when combined with tertiary amines. These discoveries laid the foundation for the compound's current widespread use in organic synthesis.

The systematic study of chlorodicyclohexylborane-mediated reactions began to appear prominently in the literature during the 1990s, with researchers recognizing its unique ability to facilitate stereoselective aldol additions. The compound's development represents a significant milestone in the evolution of organoboron reagents, demonstrating how structural modifications can dramatically influence reactivity and selectivity patterns.

Nomenclature and Structural Identity

Chlorodicyclohexylborane possesses the molecular formula Carbon-12 Hydrogen-22 Boron Chlorine and maintains a molecular weight of 212.57 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is chloro(dicyclohexyl)borane. Alternative nomenclature includes dicyclohexylboron chloride, dicyclohexylboryl chloride, and dicyclohexylchloroborane.

The compound's Chemical Abstracts Service registry number is 36140-19-9, while its European Community number is designated as 609-212-3. The Simplified Molecular Input Line Entry System representation is ClB(C1CCCCC1)C2CCCCC2, and the International Chemical Identifier key is PBBOKJIYEZCTEH-UHFFFAOYSA-N.

Table 1: Structural and Physical Properties of Chlorodicyclohexylborane

PropertyValueSource
Molecular FormulaCarbon-12 Hydrogen-22 Boron Chlorine
Molecular Weight212.57 grams per mole
Chemical Abstracts Service Number36140-19-9
Boiling Point68-69 degrees Celsius
Density0.752 grams per milliliter at 25 degrees Celsius
Physical FormLiquid
Beilstein Registry Number3233942

The molecular structure features a central boron atom bonded to two cyclohexyl groups and one chlorine atom. This trigonal planar arrangement around the boron center creates a sterically hindered environment that significantly influences the compound's reactivity patterns. The cyclohexyl groups adopt chair conformations, contributing to the overall bulkiness of the molecule and affecting its approach to reaction partners.

Significance in Organic Synthesis

Chlorodicyclohexylborane has established itself as a crucial reagent in modern organic synthesis, particularly excelling in stereoselective transformations. The compound's primary applications encompass aldol addition reactions, Mukaiyama aldol additions, microwave-assisted ring-closing metathesis reactions, carbon-alkylation of aromatic aldimines, reversible ketone-ketone aldol reactions, and stereoselective aldol reactions.

Research has demonstrated that chlorodicyclohexylborane-mediated aldol additions of variously oxygen-protected alpha,alpha-prime-dioxygenated ketones exhibit remarkable stereoselectivity dependent on the protecting group employed. Notably, ketones bearing bulky silyloxy protecting groups yield syn aldols, most likely proceeding through Z enolates. This observation challenges traditional assumptions about chelate participation during enolization processes, particularly when sterically demanding protecting groups are present.

The compound serves as an effective reagent for enolboration of ketones and other carbonyl derivatives when employed in combination with triethylamine. This methodology provides convenient access to boron enolates, which serve as key intermediates in numerous synthetic transformations. The dicyclohexylchloroborane/triethylamine combination has proven particularly valuable for generating kinetic enolates under mild conditions.

In macrocyclic synthesis, chlorodicyclohexylborane functions as an effective additive in ring-closing metathesis reactions. The compound's presence significantly enhances yields in the formation of large ring systems, particularly when combined with thermal and microwave-assisted reaction conditions. This application demonstrates the compound's versatility beyond traditional aldol chemistry.

Table 2: Synthetic Applications of Chlorodicyclohexylborane

Reaction TypeSubstrate ClassSelectivityTypical YieldReference
Aldol AdditionAlpha-dioxygenated ketonesHigh syn selectivity91%
EnolborationGeneral ketonesKinetic controlVariable
Ring-Closing MetathesisAlkene substratesRing size dependentEnhanced
Mukaiyama AldolSilyl enol ethersStereoselectiveGood

Molecular Classification and Related Organoboron Compounds

Chlorodicyclohexylborane belongs to the broader class of organoboron compounds, specifically categorized as an organoborane with the general formula BR subscript n H subscript 3-n. Within this classification, it represents a trisubstituted borane where two positions are occupied by cyclohexyl groups and one by a chlorine atom. This structural arrangement places it among the trialkyl and triaryl borane derivatives, which typically exhibit weak Lewis acidic properties and form monomers with trigonal, planar boron centers.

The compound's classification within organoboron chemistry positions it among reagents and synthetic intermediates that serve as catalysts and facilitate various chemical transformations. Unlike primary and secondary borane hydrides that tend to dimerize due to their strong Lewis acidic nature, chlorodicyclohexylborane maintains its monomeric structure due to the steric bulk provided by the cyclohexyl substituents.

Comparative analysis with related organoboron compounds reveals chlorodicyclohexylborane's unique position within this chemical family. Dicyclohexylborane, lacking the chlorine substituent, exhibits different reactivity patterns and reduced electrophilic character. Dichlorophenylborane, containing two chlorine atoms and a phenyl group, offers distinct reactivity and selectivity profiles compared to the dicyclohexyl derivative.

Catecholborane represents another significant organoboron reagent, featuring a catechol group that provides unique reactivity in hydroboration reactions. The borane dimethyl sulfide complex serves as a simpler borane compound utilized in hydroboration and reduction transformations. These comparisons highlight chlorodicyclohexylborane's distinctive combination of steric bulk and controlled reactivity.

The compound's electron-deficient boron center, characteristic of organoborane compounds, contributes to its strong electrophilic nature while remaining sterically hindered enough to prevent dimerization. This balance between electrophilicity and steric hindrance creates the ideal conditions for selective synthetic transformations. The carbon-boron bond exhibits low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, contributing to the compound's stability under appropriate storage conditions.

Molecular Structure and Bonding Characteristics

Chlorodicyclohexylborane exhibits a trigonal planar geometry around the central boron atom [1] [2] [3]. The compound contains a boron center bonded to two cyclohexyl groups and one chlorine atom, resulting in the molecular formula C₁₂H₂₂BCl [1] [3] [4]. The boron atom adopts sp² hybridization, consistent with the trigonal planar arrangement of its three substituents [5] [6].

The boron-carbon bonds in this compound exhibit partial ionic character due to the electronegativity difference between boron (2.04) and carbon (2.55) [7] [8]. The B-C bond strength is approximately 323 kJ/mol, which is weaker than typical C-C bonds (358 kJ/mol), contributing to the compound's reactivity in various organic transformations [8]. The boron-chlorine bond demonstrates significant polarization, with electrons drawn toward the more electronegative chlorine atom [6].

The cyclohexyl groups attached to the boron center adopt their characteristic chair conformations, with the boron substituent preferentially occupying an equatorial position to minimize steric hindrance [9] [10]. This conformational preference contributes to the overall stability of the molecule and influences its reactivity patterns in synthetic applications.

Physical and Chemical Properties

Physical State and Appearance

Chlorodicyclohexylborane exists as a colorless liquid at room temperature [12] [13]. The compound maintains its liquid state under standard atmospheric conditions, making it convenient for handling and application in various synthetic procedures [2] [14] [12].

Molecular Weight and Empirical Formula

The compound possesses a molecular weight of 212.57 g/mol [1] [3] [4] with the empirical formula C₁₂H₂₂BCl [1] [3] [4]. The monoisotopic mass has been determined to be 212.150309 g/mol [3] [4], providing precise molecular mass data for analytical applications.

Thermodynamic Properties

The boiling point of chlorodicyclohexylborane varies depending on pressure conditions. At atmospheric pressure (1 atm), the compound boils at 68-69°C, while under reduced pressure (1 mmHg), the boiling point increases to 100-101°C [14] [15] [13]. This pressure-dependent boiling behavior is characteristic of many organoborane compounds and provides flexibility in purification and handling procedures.

The compound exhibits a notably low flash point of 10°F (-12°C) [14] [13], indicating its high flammability and the need for appropriate safety precautions during storage and handling. The density varies between formulations, with solution forms showing a density of 0.752 g/mL at 25°C, while the pure compound exhibits a density of 0.97 g/mL at the same temperature [14] [15] [12] [13].

Solubility Profile

Chlorodicyclohexylborane demonstrates excellent solubility in nonpolar and moderately polar organic solvents. The compound is commonly formulated in hexane solutions, typically at 1 M concentration, facilitating its use in various synthetic applications [12] [13]. Its solubility characteristics make it compatible with a wide range of reaction conditions and solvent systems commonly employed in organic synthesis.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (¹¹B, ¹H, and ¹³C)

¹¹B Nuclear Magnetic Resonance Spectroscopy

The ¹¹B Nuclear Magnetic Resonance spectrum of chlorodicyclohexylborane exhibits chemical shifts in the range of 60-90 ppm, which is characteristic of tricoordinate organoboranes [16] [17] [18] [19]. The boron-11 nucleus, with its spin of 3/2, provides diagnostic information about the electronic environment around the boron center. The chemical shift position reflects the Lewis acidic character of the boron atom and its coordination environment [16] [17].

¹H Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of chlorodicyclohexylborane reveals characteristic signals for the cyclohexyl protons. The compound is typically analyzed in deuterated solvents such as CDCl₃, CD₂Cl₂, or THF-d₈ [20] [21] [22]. The cyclohexyl protons appear as complex multiplets due to the conformational flexibility of the cyclohexyl rings and the magnetic non-equivalence of axial and equatorial protons.

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides valuable structural information, although the carbon atoms directly bonded to boron may exhibit line broadening due to ¹³C-¹¹B coupling [19]. The cyclohexyl carbon atoms display characteristic chemical shifts consistent with saturated aliphatic carbons, while the boron-bonded carbons may show distinctive chemical shift patterns.

Infrared Spectroscopy

Infrared spectroscopy of chlorodicyclohexylborane reveals characteristic absorption bands corresponding to various functional groups within the molecule. The B-H stretching vibrations, if present, appear in the characteristic region for boron-hydrogen bonds. The B-Cl bond exhibits specific absorption patterns that can be used for identification and characterization purposes [23] [20].

The cyclohexyl groups contribute C-H stretching vibrations in the aliphatic region, typically appearing around 2800-3000 cm⁻¹. The fingerprint region below 1500 cm⁻¹ provides additional structural information unique to the compound's molecular framework.

Mass Spectrometry

Mass spectrometric analysis of chlorodicyclohexylborane employs various ionization methods, including electrospray ionization (ESI) and electron impact (EI) techniques [4] [20]. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of the compound.

Collision cross section measurements have been determined for various adduct ions: [M+H]⁺ shows a collision cross section of 151.1 Ų, while [M+Na]⁺ exhibits 152.4 Ų [4]. These values provide insights into the three-dimensional structure and gas-phase behavior of the compound.

Electronic Properties and Lewis Acidity

Chlorodicyclohexylborane functions as a Lewis acid due to the electron-deficient nature of the boron center . The boron atom possesses an empty p-orbital that can accept electron pairs from nucleophiles, making it an effective electrophilic reagent in various organic transformations . This Lewis acidic character is fundamental to its reactivity in aldol reactions, enolboration processes, and other synthetic applications.

The electronic properties of the compound are influenced by both the electron-donating cyclohexyl groups and the electron-withdrawing chlorine atom. This electronic balance contributes to the compound's selectivity and reactivity patterns in various chemical transformations . The Lewis acidity can be modulated by changing reaction conditions, solvents, and the presence of coordinating species.

Steric Properties and Conformational Analysis

The steric properties of chlorodicyclohexylborane play a crucial role in determining its reactivity and selectivity in synthetic applications [25] [26]. The two cyclohexyl groups provide significant steric bulk around the boron center, influencing the approach of reactants and the stereochemical outcome of reactions.

Conformational analysis reveals that the cyclohexyl rings preferentially adopt chair conformations, with the boron substituent occupying equatorial positions to minimize 1,3-diaxial interactions [9] [10]. This conformational preference affects the overall shape of the molecule and creates distinct steric environments that can influence reaction selectivity.

The steric bulk of the cyclohexyl groups makes chlorodicyclohexylborane particularly effective in stereoselective transformations, where the size of the substituents can direct the stereochemical outcome of reactions [27] [25]. The compound's steric properties have been successfully exploited in various aldol reactions and other carbon-carbon bond-forming processes.

Data Tables

Table 1: Basic Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂BCl [1] [3] [4]
Molecular Weight (g/mol)212.57 [1] [3] [4]
Physical State at Room TemperatureLiquid [2] [14] [12]
AppearanceColorless liquid
Density (g/mL at 25°C)0.752 (in solution), 0.97 (pure compound) [14] [15] [12] [13]
Boiling Point (°C)68-69°C (at 1 atm), 100-101°C (at 1 mmHg) [14] [15] [13]
Flash Point (°F)10°F [14] [13]
Flash Point (°C)-12°C [14] [13]
Refractive Index1.463 [15]
CAS Registry Number36140-19-9 [1] [2] [3]
MDL NumberMFCD00191906 [14] [28]

Table 2: Spectroscopic Characteristics

TechniqueData/ValueReference
¹¹B Nuclear Magnetic Resonance Chemical Shift Range (ppm)60-90 ppm (typical for tricoordinate organoboranes) [16] [17] [18] [19]
¹H Nuclear Magnetic Resonance Solvent SystemsCDCl₃, CD₂Cl₂, THF-d₈ [20] [21] [22]
¹³C Nuclear Magnetic Resonance ApplicationsBoron-bonded carbon detection with line broadening [19]
Infrared Spectroscopy ApplicationsB-H stretching, B-Cl bonds [23] [20]
Mass Spectrometry Ionization MethodsESI, EI [4] [20]
Collision Cross Section [M+H]⁺ (Ų)151.1 [4]
Collision Cross Section [M+Na]⁺ (Ų)152.4 [4]
Monoisotopic Mass (g/mol)212.150309 [3] [4]

Table 3: Chemical Reactivity and Applications

Reaction TypeDescriptionReference
Aldol Addition ReactionsFormation of β-hydroxy ketones or aldehydes [14] [12] [29] [28]
Mukaiyama Aldol AdditionAddition of silyl enol ethers to carbonyls [14] [12] [29] [28]
Microwave-Assisted Ring Closing MetathesisFormation of cyclic compounds under microwave conditions [14] [12] [29] [28]
C-Alkylation of Aromatic AldiminesAlkylation of aromatic aldimines [14] [12] [29] [28]
Reversible Ketone-Ketone Aldol ReactionsReversible aldol condensations between ketones [14] [12] [29] [28]
Stereoselective Aldol ReactionsControl of syn- and anti-stereochemistry [14] [12] [29] [28] [27]
Lewis Acid BehaviorElectron pair acceptor from nucleophiles
Enolboration of KetonesRegio- and stereoselective enol ether formation

Industrial production of chlorodicyclohexylborane primarily employs large-scale hydroboration processes that have been optimized for commercial viability and safety [1] . The industrial manufacturing approach typically follows a two-step sequential process involving initial formation of dicyclohexylborane intermediate followed by controlled chlorination.

The industrial process begins with the hydroboration of cyclohexene using borane complexes under carefully controlled atmospheric conditions. Large-scale operations utilize specialized reactor systems equipped with inert gas purging capabilities to maintain anhydrous conditions throughout the synthesis . Temperature control systems maintain reaction temperatures between 0°C and 25°C to optimize yield while minimizing side reactions.

Industrial Process Parameters:

ParameterSpecificationQuality Control
Reaction Scale100-1000 kg batchesContinuous monitoring
Temperature Control±2°C precisionAutomated feedback systems
AtmosphereHigh-purity nitrogenOxygen analyzers (<10 ppm O₂)
PressureSlight positive pressurePressure relief systems
Yield Optimization>85% overall yieldProcess analytical technology

Commercial manufacturers implement rigorous quality control measures including real-time monitoring of reaction progress through infrared spectroscopy and gas chromatographic analysis [3]. The industrial process incorporates automated dosing systems to ensure precise stoichiometric ratios and minimize waste generation.

Laboratory-Scale Synthesis Techniques

From Dicyclohexylborane and Hydrogen Chloride

The synthesis of chlorodicyclohexylborane from dicyclohexylborane and hydrogen chloride represents one of the most straightforward laboratory methods [4]. This approach provides excellent atom economy and typically proceeds with high conversion efficiency under mild conditions.

Procedure:
Dicyclohexylborane (1.0 equivalent, 178.12 g/mol) is dissolved in anhydrous diethyl ether or tetrahydrofuran (50-100 mL per mole of substrate) under nitrogen atmosphere [4]. The solution is cooled to 0°C using an ice bath. Hydrogen chloride gas is introduced through a gas inlet tube at a controlled rate (approximately 0.5-1.0 mol/hour) while maintaining vigorous stirring. The reaction progress is monitored by observing the formation of a pale yellow solution and the evolution of heat.

Reaction Conditions:

  • Temperature: 0°C to room temperature
  • Atmosphere: Anhydrous nitrogen
  • Solvent: Dry ether or tetrahydrofuran
  • Reaction time: 2-4 hours
  • Conversion: >95%

The reaction proceeds according to the following stoichiometry:
(C₆H₁₁)₂BH + HCl → (C₆H₁₁)₂BCl + H₂

Quality assessment involves nuclear magnetic resonance spectroscopy analysis showing the characteristic boron-chlorine coupling patterns and the absence of residual boron-hydrogen bonds [5].

From Cyclohexene and Monochloroborane-Methyl Sulfide

This methodology represents a direct approach to chlorodicyclohexylborane synthesis utilizing monochloroborane-methyl sulfide complex as the boron source [6] [7]. The method offers advantages in terms of regioselectivity and functional group tolerance.

Detailed Procedure:
In a flame-dried round-bottom flask equipped with magnetic stirring and nitrogen inlet, cyclohexene (2.1 equivalents, 82.14 g/mol) is dissolved in anhydrous dichloromethane or diethyl ether (25-50 mL) [6]. The solution is cooled to 0°C in an ice bath. Monochloroborane-methyl sulfide complex (1.0 equivalent, 110.41 g/mol) is added dropwise via syringe over 30-45 minutes while maintaining the temperature below 5°C.

Critical Parameters:

  • Temperature maintenance: 0°C ± 2°C during addition
  • Addition rate: 0.5-1.0 mL/min for complex addition
  • Stirring rate: 300-500 rpm
  • Atmosphere: Dry nitrogen with moisture content <10 ppm

The reaction mixture is allowed to stir for 3 hours at 0°C, followed by gradual warming to room temperature over 1 hour [7]. Progress monitoring employs ¹¹B nuclear magnetic resonance spectroscopy to confirm complete consumption of the starting borane complex and formation of the desired dicyclohexyl product.

Yield Optimization Factors:

  • Substrate purity: >99% for both starting materials
  • Water content: <50 ppm in all solvents
  • Oxygen exclusion: <5 ppm in reaction atmosphere
  • Temperature control: Critical for minimizing side reactions

Alternative Synthetic Approaches

Several alternative methodologies have been developed to access chlorodicyclohexylborane under specific conditions or when conventional methods present limitations [8] [9]. These approaches include redistribution reactions, halogen exchange processes, and metal-mediated transformations.

Redistribution Method:
Borane-methyl sulfide complex can be combined with boron trichloride-methyl sulfide under controlled conditions to generate monochloroborane species that subsequently undergo hydroboration with cyclohexene [8]. This approach provides access to chlorodicyclohexylborane when direct chlorination methods are not suitable.

Metal-Catalyzed Approach:
Certain transition metal complexes can facilitate the formation of organoboron-chlorine bonds through oxidative addition-reductive elimination mechanisms [10]. These methods typically require specialized ligand systems and carefully controlled reaction environments.

Electrochemical Synthesis:
Recent developments in electrochemical organometallic chemistry have enabled the generation of chlorodicyclohexylborane through controlled potential electrolysis of appropriate borane precursors in the presence of chloride sources [10]. This methodology offers advantages in terms of selectivity and environmental impact.

Purification Strategies and Quality Assessment

Purification of chlorodicyclohexylborane requires specialized techniques due to its air-sensitive nature and potential for hydrolysis [11]. Standard purification protocols employ distillation under inert atmosphere or recrystallization from anhydrous solvents.

Distillation Purification:
The crude product is subjected to fractional distillation under reduced pressure (1-10 mmHg) using a Vigreux column or packed distillation apparatus [12]. The distillation is performed under nitrogen atmosphere with the receiving flask cooled to -10°C. The boiling point range of 68-69°C at atmospheric pressure corresponds to 25-30°C under 10 mmHg pressure.

Purification Parameters:

MethodConditionsPurity AchievedYield Recovery
Vacuum Distillation10 mmHg, 25-30°C>98%85-90%
RecrystallizationDry hexanes, -20°C>95%75-80%
Column ChromatographySilica gel, inert atmosphere>99%70-75%

Quality Assessment Methods:
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for quality assessment [3]. ¹H NMR analysis in deuterated chloroform shows characteristic cyclohexyl proton patterns at δ 1.1-2.2 ppm. ¹¹B NMR spectroscopy provides definitive identification with a chemical shift around δ 55-60 ppm for the boron-chlorine functionality.

Gas chromatography-mass spectrometry offers quantitative analysis of purity and identification of potential impurities [13]. The molecular ion peak at m/z 212 confirms the molecular weight, while fragmentation patterns provide structural verification.

Impurity Analysis:
Common impurities include residual dicyclohexylborane (detected by ¹¹B NMR at δ 85-90 ppm), cyclohexanol (from hydrolysis), and higher boron-containing oligomers [12]. Quantitative analysis employs internal standard methods using decane or other suitable alkanes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Chlorodicyclohexylborane

Dates

Last modified: 08-16-2023

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